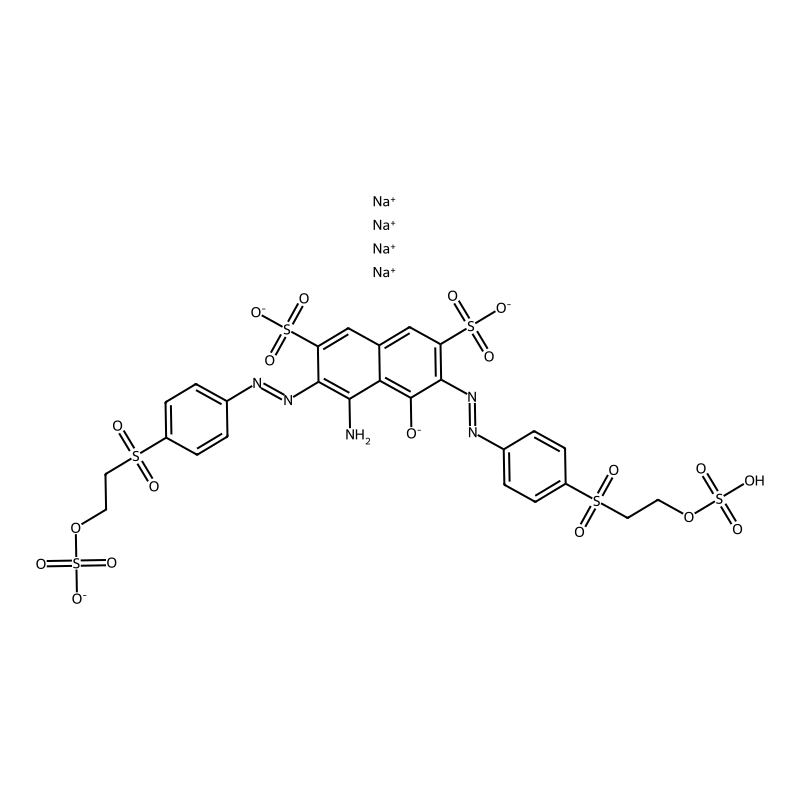Reactive Black 5

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biodegradation Studies
Due to concerns about environmental impact, a significant amount of research focuses on the biodegradability of textile dyes. RB5, being a model azo dye, is frequently employed in studies investigating the effectiveness of different microorganisms or enzymes for dye degradation.
Fungal Degradation
Research has shown that basidiomycete fungi like Phanerochaete chrysosporium can biodegrade RB5 adsorbed on polyurethane foam []. This suggests potential for mycoremediation techniques in wastewater treatment.
Yeast-mediated Degradation
Studies have identified yeast strains like Sterigmatomyces halophilus SSA1575 with high capabilities for decolorizing RB5, even at high concentrations []. This opens avenues for exploring yeast-based bioremediation strategies.
Photocatalytic Degradation
RB5 serves as a model pollutant in studies exploring photocatalysis for dye removal from wastewater. Researchers investigate the efficiency of different photocatalysts and optimize reaction parameters to improve degradation rates [].
Other Applications
Beyond biodegradation and photocatalysis, RB5 finds use in various scientific research areas, including:
Adsorption Studies
RB5 is used to assess the adsorption capacity of different materials for dye removal from water.
Analytical Methods Development
RB5's properties contribute to the development and validation of analytical techniques for dye detection and quantification.
Reactive Black 5 is a synthetic azo dye, primarily used for dyeing cellulosic fibers such as cotton and viscose. Its chemical structure consists of two aryldiazenyl groups attached to a naphthalene backbone, making it a complex compound with significant coloring properties. The molecular formula of Reactive Black 5 is , and it is classified under the Chemical Abstracts Service number 12225-25-1. This dye is known for its ability to form covalent bonds with the hydroxyl groups present in cellulose fibers, ensuring a permanent coloration that withstands washing and light exposure .
- Skin Irritation: Studies suggest RB5 may cause skin irritation.
- Ecological Impact: The release of RB5 in textile industry effluents can be harmful to aquatic life.
- Diazotization: The process begins with the diazotization of 4-nitroaniline, where sodium nitrite reacts with hydrochloric acid to form a diazonium salt.
- Coupling Reaction: This diazonium salt then undergoes a coupling reaction with 1-naphthol-4-sulfonic acid to form an azo compound.
- Reduction: Finally, the azo group is reduced to yield Reactive Black 5.
This series of reactions highlights the complexity and specificity required in synthesizing Reactive Black 5 .
Reactive Black 5 has been studied for its biological activities, particularly regarding its potential toxicity and allergenic properties. It has been noted that the dye can bind covalently to proteins, which may lead to skin and respiratory sensitization through mechanisms such as Michael addition reactions with nucleophilic amino acids like cysteine . Additionally, studies have indicated that Reactive Black 5 can undergo degradation through oxidative processes, which may affect its biological impact in environmental settings .
The primary method for synthesizing Reactive Black 5 involves the steps mentioned above. Alternative methods may include variations in the coupling agents or conditions used during synthesis, but the fundamental diazotization and coupling steps remain constant. Research has also explored the use of Fenton and Fenton-like systems to degrade Reactive Black 5, indicating potential pathways for environmental remediation .
Reactive Black 5 is widely used in various applications:
- Textile Dyeing: Its primary application is in dyeing cotton and other cellulosic fibers due to its ability to form strong covalent bonds with cellulose.
- Paper Industry: It is also utilized in paper manufacturing for coloring purposes.
- Biological Research: The dye serves as a model compound in studies related to dye degradation and environmental chemistry.
The versatility of Reactive Black 5 allows it to produce a range of shades from black to gray, making it valuable across industries .
Interaction studies involving Reactive Black 5 have primarily focused on its reactivity with biological molecules and its degradation pathways. Research indicates that the dye can interact with amino acids in proteins, leading to potential allergenic responses. Furthermore, studies have examined its degradation under various conditions (e.g., photocatalytic processes), revealing insights into how it behaves in natural environments and its potential impacts on ecosystems .
Reactive Black 5 shares similarities with other azo dyes but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Reactive Blue 19 | Azo Dye | Primarily used for wool and nylon |
| Allura Red AC | Azo Dye | Water-soluble; used in food products |
| Direct Black 22 | Direct Dye | Less reactive; used for direct application |
Uniqueness of Reactive Black 5:
- Reactivity: Unlike many direct dyes, Reactive Black 5 forms covalent bonds with cellulose fibers.
- Stability: It exhibits high stability against washing and light exposure compared to other dyes.
- Versatility: Capable of producing a wider range of shades than many similar compounds due to its complex structure.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Wikipedia
General Manufacturing Information
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4): ACTIVE








